(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16560609
Molecular Formula: C20H28NO4-
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28NO4- |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1 |
| Standard InChI Key | HXGCBSQEBGMIOL-CABCVRRESA-M |
| Isomeric SMILES | CC(C)(C)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C1C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a pyrrolidine core substituted at positions 3 and 4 with carboxylate and 2-tert-butylphenyl groups, respectively. The Boc group at the pyrrolidine nitrogen serves as a protective moiety for amines during synthetic processes . The (3R,4S) configuration is critical for its biological interactions, as stereochemistry often dictates binding affinity to enzymatic targets .
Molecular Geometry and Physicochemical Properties
Using computational models derived from analogous pyrrolidine structures , the compound’s molecular weight is calculated as 351.44 g/mol (C₂₂H₃₁NO₄). Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 (predicted) |
| Hydrogen Bond Donors | 1 (carboxylate OH) |
| Hydrogen Bond Acceptors | 4 (ester and carboxylate) |
| Polar Surface Area | 72 Ų |
The tert-butylphenyl group enhances lipophilicity, favoring membrane permeability, while the carboxylate and Boc groups contribute to solubility in polar solvents .
Synthetic Methodologies
The synthesis of this compound involves multi-step strategies to establish stereochemistry and functional group compatibility. Below is a generalized route inspired by patented protocols :
Key Synthetic Steps
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Nucleophilic Substitution: Glycine derivatives react with tert-butyl halides to introduce the Boc group .
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Cycloaddition: A silver- or copper-catalyzed [C + NC + CC] cycloaddition forms the pyrrolidine core with stereochemical control .
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Suzuki-Miyaura Coupling: A palladium-catalyzed reaction installs the 2-tert-butylphenyl moiety .
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Deprotection and Esterification: Selective removal of the Boc group (via acidolysis) followed by esterification yields the final product .
Stereochemical Control
The (3R,4S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, diastereomeric resolution via silica gel chromatography ensures enantiopurity, as demonstrated in analogous syntheses .
Pharmacological and Industrial Applications
Enzyme Inhibition and Chaperone Activity
Pyrrolidine derivatives are known to inhibit lysosomal enzymes such as α-galactosidase A (α-Gal A), making them candidates for treating Fabry disease . The tert-butylphenyl group in this compound may enhance binding to hydrophobic enzyme pockets, while the carboxylate moiety interacts with catalytic residues .
Material Science and Catalysis
The Boc-protected amine in this compound serves as a precursor for polymeric catalysts. For instance, pyrrolidine-based fragments are used in asymmetric organocatalysis to synthesize chiral pharmaceuticals .
Future Directions
Drug Development
Optimizing the tert-butylphenyl substituent could improve target selectivity. Structure-activity relationship (SAR) studies should explore:
Green Chemistry
Developing solvent-free cycloadditions or biocatalytic routes may enhance synthetic sustainability .
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